molecular formula C24H25N5O7S B10772897 5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid

5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid

Cat. No.: B10772897
M. Wt: 527.6 g/mol
InChI Key: HQWXZTRYIWULAX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Compound 2 involves structural and computational guidance to identify sildenafil derivatives that inhibit cyclic guanosine monophosphate efflux . The synthetic route includes the following steps:

Chemical Reactions Analysis

Compound 2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Compound 2 has several scientific research applications:

Biological Activity

The compound 5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid is a complex organic molecule with potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C17H21N5O4S
  • Molecular Weight : 391.44 g/mol
  • CAS Number : 372089-76-4

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent, anti-inflammatory properties, and effects on enzymatic pathways.

Anticancer Activity

Recent research has highlighted the compound's potential in cancer treatment. In a study published in ResearchGate, the compound was screened against multicellular spheroids to assess its anticancer properties. The findings indicated that it effectively inhibited tumor growth in vitro, suggesting a promising avenue for further development as an anticancer drug .

Anti-inflammatory Properties

The compound has also shown significant anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This activity is likely mediated through the inhibition of specific signaling pathways involved in inflammation .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Preliminary docking studies indicate that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key targets in the treatment of pain and inflammation .

The biological activity of this compound can be attributed to its ability to modulate several molecular pathways:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, it reduces the synthesis of prostaglandins involved in inflammation and pain.
  • Regulation of Cytokine Production : The compound appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Induction of Apoptosis : It may promote apoptotic pathways in cancer cells, leading to reduced cell proliferation.

Case Studies and Research Findings

StudyFindings
Walid Fayad et al., 2019Demonstrated significant anticancer activity against various tumor cell lines using multicellular spheroid models .
DPPH Radical Scavenging AssayShowed antioxidant activity, indicating potential protective effects against oxidative stress .
Enzymatic AssaysConfirmed inhibition of COX enzymes, supporting its use as an anti-inflammatory agent .

Properties

Molecular Formula

C24H25N5O7S

Molecular Weight

527.6 g/mol

IUPAC Name

5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C24H25N5O7S/c1-4-6-17-20-21(29(3)27-17)23(31)26-22(25-20)16-12-14(8-10-19(16)36-5-2)37(34,35)28-13-7-9-18(30)15(11-13)24(32)33/h7-12,28,30H,4-6H2,1-3H3,(H,32,33)(H,25,26,31)

InChI Key

HQWXZTRYIWULAX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC(=C(C=C4)O)C(=O)O)OCC)C

Origin of Product

United States

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